2-chloro-5-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene
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Overview
Description
2-chloro-5-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene is an organic compound with a complex structure It is characterized by the presence of a chloro group, methoxyphenoxy group, and dimethylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction times. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
2-chloro-5-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-5-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-chloro-5-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-12-10-14(11-13(2)17(12)18)20-8-9-21-16-7-5-4-6-15(16)19-3/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZGJMTXJSNRIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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